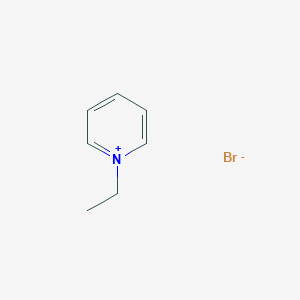
n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Descripción general
Descripción
N-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide, also known as ETH 6022, is a lipophilic, neutral ionophore selective for carboxylate and hydroxide . It is used in solvent-polymeric membrane electrodes and is an ethanol-selective ionophore used in solvent-polymeric membrane optodes for assaying ethanol in beverages .
Molecular Structure Analysis
The empirical formula of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is C22H32F3NO2, and its molecular weight is 399.49 . The SMILES string representation of the molecule is CCCCCCCCCCCCN(C©=O)c1ccc(cc1)C(=O)C(F)(F)F .Physical And Chemical Properties Analysis
N-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a solution in tetrahydrofuran . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Pesticidal Applications
n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide and its derivatives have been studied for their potential applications in the field of agriculture as pesticides. Derivatives of N-alkyl and N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide, have been characterized through X-ray powder diffraction, suggesting their potential utility as organic pesticides (Olszewska et al., 2008). Additionally, other derivatives have been explored for their pesticidal properties, highlighting the role of these compounds in pest management (Olszewska, Tarasiuk, & Pikus, 2011).
Medicinal Chemistry
In the realm of medicinal chemistry, the structure and molecular interactions of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives have been a subject of interest. For instance, the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides were carried out to explore their antiplasmodial properties, indicating the compound's potential in combating diseases like malaria (Mphahlele, Mmonwa, & Choong, 2017). Moreover, the exploration of acetamide derivatives as enzyme inhibitors for conditions like dementia also underscores the pharmaceutical relevance of these compounds (Pflégr et al., 2022).
Chemical Properties and Interactions
The study of the chemical properties and interactions of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives is crucial in understanding their applications. The aggregation and adsorption properties of related compounds like sodium dodecyl sulfate in water-acetamide mixtures have been investigated, providing insights into the behavior of these compounds in different environments (Das & Ismail, 2008). Additionally, the unique cleavage of amide bonds under certain conditions has been reported, which can be pivotal in the design of new chemical entities (Bollu & Sharma, 2019).
Synthetic Chemistry and Drug Synthesis
The role of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives in synthetic chemistry and drug synthesis is notable. The chemoselective acetylation of aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, emphasizes the compound's importance in drug development (Magadum & Yadav, 2018).
Mecanismo De Acción
Direcciones Futuras
The use of ionophores like n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide in sensor technology is a promising area of research . They could potentially be used in the development of new sensors for detecting specific ions in various applications, including environmental monitoring and medical diagnostics .
Propiedades
IUPAC Name |
N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXFKRMUGRAQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345999 | |
| Record name | n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | |
CAS RN |
129476-45-5 | |
| Record name | n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)



